methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate
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Overview
Description
Methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate is a synthetic organic compound belonging to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors. One common method includes the reaction of a β-amino acid derivative with a suitable electrophile under basic conditions to form the azetidinone ring. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidinones or amides.
Scientific Research Applications
Methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of β-lactam antibiotics and other therapeutic agents.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The azetidinone ring is known to mimic the transition state of enzyme-catalyzed reactions, making it a potent inhibitor.
Comparison with Similar Compounds
Methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate: Unique due to its specific stereochemistry and functional groups.
Other Azetidinones: Compounds like 1,3-thiazolidine-4-one and 1,3-oxazolidine-4-one share structural similarities but differ in their heteroatoms and ring size.
Uniqueness: this compound is unique due to its specific stereochemistry, which can influence its reactivity and biological activity
Properties
CAS No. |
605658-22-8 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
methyl (2R)-1,2-dimethyl-4-oxoazetidine-2-carboxylate |
InChI |
InChI=1S/C7H11NO3/c1-7(6(10)11-3)4-5(9)8(7)2/h4H2,1-3H3/t7-/m1/s1 |
InChI Key |
REBVVXMKCPUZRS-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@]1(CC(=O)N1C)C(=O)OC |
Canonical SMILES |
CC1(CC(=O)N1C)C(=O)OC |
Origin of Product |
United States |
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